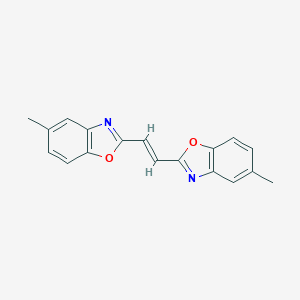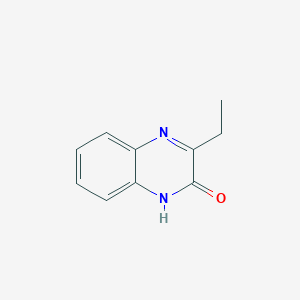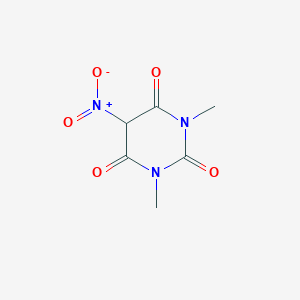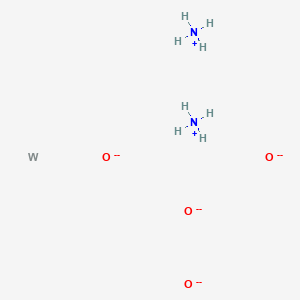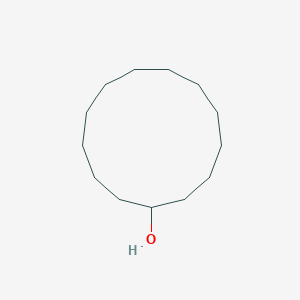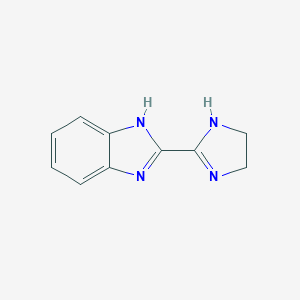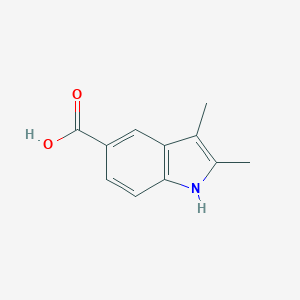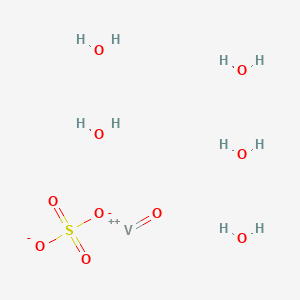
Vanadyl sulfate pentahydrate
Overview
Description
Synthesis Analysis
Vanadyl sulfate pentahydrate can be synthesized through various chemical reactions, including the oxidation of alcohols with molecular oxygen. In a study by Du et al. (2010), vanadyl sulfate was used in combination with 2,2,6,6-tetramethyl-piperidyl-1-oxyl (TEMPO) for catalytic oxidation of alcohols to carbonyl compounds under mild conditions, showcasing its utility as a simple yet effective catalyst (Du et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound has been studied through various spectroscopic and crystallographic methods. For example, Ebel and Rehder (2006) explored the interaction of vanadyl sulfate with ligands containing hydroxyl groups from serine, tyrosine, and threonine, which did not show direct coordination to these functional groups but instead highlighted the significance of hydrogen bonding and π-π stacking in the formation of supramolecular structures (Ebel & Rehder, 2006).
Chemical Reactions and Properties
This compound is known for participating in a range of chemical reactions, including oxidation processes and complex formation with various ligands. Its reactivity and catalytic properties are crucial for applications in oxidation reactions and in the synthesis of coordination complexes.
Physical Properties Analysis
The physical properties of this compound, such as solubility in concentrated sulfuric acid solutions, have been studied by Rahman and Skyllas-Kazacos (1998). They found that the solubility of VOSO4 decreases with increasing H2SO4 concentration and decreasing temperature, which is crucial for optimizing electrolyte compositions in vanadium redox batteries (Rahman & Skyllas-Kazacos, 1998).
Scientific Research Applications
Electron Paramagnetic Resonance Studies : Vanadyl sulfate pentahydrate has been studied for its behavior in electron paramagnetic resonance (EPR) in different host lattices. It forms complexes in certain crystalline environments, influencing its magnetic properties (Kasthurirengan & Soundararajan, 1975).
Toxicological Research : Its embryotoxic, fetotoxic, and teratogenic potential has been evaluated in animal models, showing that it can cause maternal toxicity and developmental variations at certain dosages (Paternáin et al., 1990).
Diabetes Treatment : Vanadyl sulfate improves hepatic and muscle insulin sensitivity in type 2 diabetes, showing potential as a therapeutic agent. It has been observed to reduce hyperglycemia and enhance glycemic control (Cusi et al., 2001).
Protective Effects in Diabetes : Studies have indicated that vanadyl sulfate can have protective effects on the pancreas and kidneys in diabetic rats, potentially regenerating B cells and reducing blood glucose levels (Bolkent et al., 2005).
Chemoprevention : Vanadyl sulfate has been found to inhibit murine mammary carcinogenesis, suggesting its potential as a non-toxic agent for chemoprevention of breast cancer (Thompson et al., 1984).
Antioxidant Properties : It exhibits effects on oxidative stress and inflammation in various animal studies, highlighting its antioxidant properties and potential therapeutic benefits in diabetes and other oxidative stress-related conditions (Taş et al., 2006).
Food Safety Applications : Inhibition of acrylamide formation by vanadyl sulfate in French fries and potato chips has been studied, indicating its potential application in food safety (Kalita & Jayanty, 2016).
Effects on Secondary Metabolite Production : It influences the biosynthesis of secondary metabolites in plant cell cultures, demonstrating its role as an elicitor in biotechnological applications (Sahraroo et al., 2020).
Safety and Hazards
Future Directions
There is no rigorous evidence that oral vanadium supplementation improves glycaemic control in type 2 diabetes . The routine use of vanadium for this purpose cannot be recommended. A large-scale randomized controlled trial is needed to address this clinical question . Furthermore, the ability of vanadium to form organometallic compounds has led to an increase in the number of studies on the multidirectional biological activity of its various organic complexes in view of their application in medicine .
Mechanism of Action
Target of Action
Vanadyl sulfate pentahydrate primarily targets protein tyrosine phosphatases (PTPase) . PTPase is an enzyme that plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This compound interacts with its targets by inhibiting the activity of PTPase . This inhibition facilitates the uptake of glucose inside the cell but only in the presence of insulin . It also interacts with metal ion binders of biological systems containing negatively charged oxygen donors such as carboxylate, phenolate, phosphate, phosphonate, catecholate, and hydroxamate .
Biochemical Pathways
This compound affects the insulin signaling pathway . It upregulates and downregulates the mRNA expression of glucokinase and L-type pyruvate kinase, respectively . This modulation of the hepatic glycolytic pathway leads to better glycemic control .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact metabolism and excretion processes of this compound remain to be elucidated.
Result of Action
The molecular and cellular effects of this compound’s action include improved insulin sensitivity and glucose uptake in hepatic and muscle tissues . It also has potential therapeutic benefits for a range of disorders including type 2 diabetes, cancer, cardiovascular disease, and microbial pathology .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biological activity of vanadium depends on factors such as the type of the derivative, manner of its administration, dose, length of treatment, and also individual- and species-specific sensitivity to the administered compound . Furthermore, the toxicity of vanadium is correlated to its degree of oxidation and chemical form .
properties
IUPAC Name |
oxovanadium(2+);sulfate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.5H2O.O.V/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);5*1H2;;/q;;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYBXHQARYQUAY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-]S(=O)(=O)[O-].O=[V+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10O10SV | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14708-82-8, 12439-96-2 | |
| Record name | Vanadyl sulfate pentahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14708-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium, oxosulfato-, pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012439962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadyl sulfate pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium, oxosulfato-, pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of vanadyl sulfate pentahydrate and how is this compound typically characterized?
A1: this compound (VOSO₄·5H₂O) features a central vanadium(IV) ion (VO²⁺) with a distinctive V=O double bond. This "vanadyl" ion is coordinated to a sulfate anion (SO₄²⁻) and five water molecules. The compound is frequently characterized using various techniques such as:
- Elemental analysis: This confirms the elemental composition and purity of the synthesized compound. [, , , ]
- Molar conductivity measurements: These assess the compound's electrolytic nature and behavior in solution. [, ]
- Magnetic susceptibility measurements: These provide insights into the compound's magnetic properties, particularly the unpaired electron in the d-orbital of the vanadium(IV) ion. [, , ]
- Spectroscopic methods:
- Infrared (IR) spectroscopy: This helps identify functional groups and study the coordination environment of the vanadyl ion, including the characteristic V=O stretching vibration. [, , , ]
- Electron spin resonance (ESR) spectroscopy: This technique probes the unpaired electron in the vanadium(IV) ion, providing information about its electronic structure and interactions. []
- UV-Vis spectroscopy: This is used to investigate electronic transitions and ligand-metal charge transfer phenomena in the complex. []
- ¹H NMR spectroscopy: This technique helps characterize the organic ligands present in vanadyl complexes. []
Q2: How is this compound used in the synthesis of new compounds, and what insights have been gained from these syntheses?
A2: this compound serves as a versatile precursor in the synthesis of various oxovanadium(IV) complexes. It readily reacts with organic ligands, such as Schiff bases [, ] and azooximes [], to form coordination complexes. These reactions often involve replacing the water molecules in the coordination sphere of the vanadyl ion with the donor atoms of the ligands.
Q3: Can you elaborate on the applications of this compound in material science, specifically its role in MCM-48 materials?
A3: this compound acts as a vanadium source in the synthesis of vanadium-incorporated MCM-48 materials. [] MCM-48 belongs to the M41S family of mesoporous silica materials, known for their uniform pore size distributions and high surface areas, making them valuable in catalysis and adsorption.
Q4: How is polarized dispersion used to study the structure of this compound?
A4: Polarized dispersion, specifically near the vanadium K-absorption edge, plays a crucial role in determining the phase of structure factors in this compound. [] This technique relies on the anisotropic nature of the anomalous scattering tensors for vanadium when exposed to linearly polarized synchrotron radiation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




